molecular formula C7H11N3S2 B14227564 (2,4-Dimethyl-1,3-thiazol-5-yl)methyl carbamimidothioate CAS No. 787505-39-9

(2,4-Dimethyl-1,3-thiazol-5-yl)methyl carbamimidothioate

Katalognummer: B14227564
CAS-Nummer: 787505-39-9
Molekulargewicht: 201.3 g/mol
InChI-Schlüssel: ZMZJDFSSSIJBQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-Dimethyl-1,3-thiazol-5-yl)methyl carbamimidothioate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methyl carbamimidothioate typically involves the reaction of 2,4-dimethylthiazole with methyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis while minimizing the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Dimethyl-1,3-thiazol-5-yl)methyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2,4-Dimethyl-1,3-thiazol-5-yl)methyl carbamimidothioate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: It is studied for its potential use as a pesticide or herbicide, given its ability to disrupt the metabolic processes of pests and weeds.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of (2,4-Dimethyl-1,3-thiazol-5-yl)methyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dimethylthiazole: A precursor in the synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methyl carbamimidothioate, known for its use in flavor and fragrance industries.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.

    Sulfathiazole: An antimicrobial agent with a thiazole ring, used to treat bacterial infections.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets

Eigenschaften

CAS-Nummer

787505-39-9

Molekularformel

C7H11N3S2

Molekulargewicht

201.3 g/mol

IUPAC-Name

(2,4-dimethyl-1,3-thiazol-5-yl)methyl carbamimidothioate

InChI

InChI=1S/C7H11N3S2/c1-4-6(3-11-7(8)9)12-5(2)10-4/h3H2,1-2H3,(H3,8,9)

InChI-Schlüssel

ZMZJDFSSSIJBQK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC(=N1)C)CSC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.